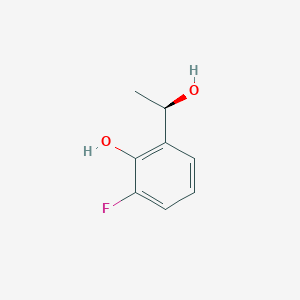
2-Bromo-1,3-dimethyl-5-vinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-ethenyl-1,3-dimethylbenzene is an aromatic compound with a benzene ring substituted with a bromine atom, an ethenyl group, and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-ethenyl-1,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 5-ethenyl-1,3-dimethylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-ethenyl-1,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-hydroxy-5-ethenyl-1,3-dimethylbenzene.
Oxidation: Products include 2-bromo-5-formyl-1,3-dimethylbenzene or 2-bromo-5-carboxy-1,3-dimethylbenzene.
Reduction: The major product is 2-bromo-5-ethyl-1,3-dimethylbenzene.
Aplicaciones Científicas De Investigación
2-Bromo-5-ethenyl-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-bromo-5-ethenyl-1,3-dimethylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the bromine atom acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. The ethenyl group can participate in addition reactions, while the methyl groups provide steric hindrance and influence the overall reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1,3-dimethylbenzene: Lacks the ethenyl group, making it less reactive in certain addition reactions.
2-Bromo-5-(tert-butyl)-1,3-dimethylbenzene: Contains a tert-butyl group instead of an ethenyl group, affecting its steric and electronic properties.
1-Bromo-2,5-dimethoxybenzene: Substituted with methoxy groups, which significantly alter its reactivity compared to 2-bromo-5-ethenyl-1,3-dimethylbenzene.
Uniqueness
2-Bromo-5-ethenyl-1,3-dimethylbenzene is unique due to the presence of both an ethenyl group and a bromine atom on the benzene ring
Propiedades
Fórmula molecular |
C10H11Br |
|---|---|
Peso molecular |
211.10 g/mol |
Nombre IUPAC |
2-bromo-5-ethenyl-1,3-dimethylbenzene |
InChI |
InChI=1S/C10H11Br/c1-4-9-5-7(2)10(11)8(3)6-9/h4-6H,1H2,2-3H3 |
Clave InChI |
XNHBOTFDHYRDNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Br)C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13603498.png)



![(s)-2-Amino-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)ethan-1-ol](/img/structure/B13603521.png)





![4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde](/img/structure/B13603569.png)



